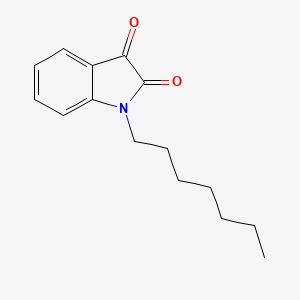

n-Heptylisatin

説明

特性

IUPAC Name |

1-heptylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14(17)15(16)18/h6-7,9-10H,2-5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZZITFDWPXALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Solubility and Reactivity

For instance:

The heptyl chain’s hydrophobicity allows n-Heptylisatin to dissolve in nonpolar solvents, enabling controlled reactions and reducing side products. In contrast, methylisatin’s shorter chain limits solubility, often leading to heterogeneous mixtures that complicate purification .

Reaction Outcomes and Isomer Formation

This diversity arises from steric and electronic effects of the heptyl group, which stabilizes intermediate structures and permits multiple conformational pathways. For example:

- Intermediate Alcohol (11) : Unique to n-Heptylisatin, this intermediate is critical for forming isomer 8a-f. Shorter-chain analogs (e.g., ethylisatin) lack the steric bulk to stabilize similar intermediates, leading to simpler product profiles .

- Thiophene Incorporation: n-Heptylisatin reacts with two thiophene units to form indophenine blue, while analogs like methylisatin may produce only mono-thiophene adducts under identical conditions .

Research Findings and Implications

The 1993 study by Tormos et al. highlights n-Heptylisatin’s unique role in elucidating the indophenine reaction mechanism. The identification of six geometric isomers underscores the importance of alkyl chain length in directing reaction pathways. Future research could explore longer-chain isatin derivatives (e.g., n-decylisatin) to further optimize solubility and isomer diversity for industrial applications .

Q & A

Q. What ethical guidelines apply to preclinical studies involving n-heptylisatin?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo experiments, including randomization, blinding, and sample size justification. For animal studies, obtain IACUC approval and report housing conditions (e.g., temperature, light cycles). Disclose conflicts of interest and funding sources in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。